molecular formula C14H13BrO2 B1273575 1-(Benzyloxy)-4-bromo-2-methoxybenzene CAS No. 63057-72-7

1-(Benzyloxy)-4-bromo-2-methoxybenzene

Cat. No.: B1273575
CAS No.: 63057-72-7
M. Wt: 293.15 g/mol
InChI Key: AEGJXXCGTFMRGY-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-methoxybenzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-methoxybenzene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-methoxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the benzyloxy group is oxidized to an aldehyde or carboxylic acid through electron transfer processes involving oxidizing agents .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-4-bromo-2-methoxybenzene is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis. Its combination of functional groups also allows for diverse chemical transformations and applications in various fields .

Biological Activity

1-(Benzyloxy)-4-bromo-2-methoxybenzene, also known as a derivative of methoxybenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a subject of various studies focused on its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H17_{17}BrO2_2
  • Molecular Weight : 335.21 g/mol

The presence of bromine and methoxy groups is significant as these substituents can enhance the compound's reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The bromine atom may facilitate electrophilic substitution reactions, while the methoxy group can influence the compound's lipophilicity and binding affinity to biological receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In one study, derivatives of this compound exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics such as vancomycin, indicating its potential as a new antimicrobial agent .

Pathogen MIC (μg/mL) Comparison with Vancomycin
MRSA8>62 fold more potent
MSSA16>31 fold more potent
Methicillin-susceptible Staphylococcus aureus (MSSA)32Significant potency

Antiproliferative Effects

The antiproliferative effects of this compound have also been investigated. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines. For instance, a study reported that this compound showed significant cytotoxicity against breast cancer cells, with IC50_{50} values in the low micromolar range .

Study on Antimicrobial Properties

In a comprehensive study published in Marine Drugs, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results indicated that modifications in the chemical structure could lead to enhanced efficacy against resistant bacterial strains. The presence of specific functional groups was crucial in determining the activity profile .

Synthesis and Biological Evaluation

Another significant study focused on the synthesis of this compound through Grignard reactions. The resultant products were tested for their biological activities, revealing promising results in terms of both antimicrobial and antiproliferative properties. The study emphasized the importance of structural modifications in optimizing the biological efficacy of benzene derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(benzyloxy)-4-bromo-2-methoxybenzene?

The compound is synthesized via benzylation of 4-bromo-2-methoxyphenol using benzyl bromide in the presence of potassium carbonate. Key steps include:

  • Dissolving 4-bromo-2-methoxyphenol in methanol with K₂CO₃.
  • Dropwise addition of benzyl bromide under reflux (85°C) for 4 hours.
  • Monitoring reaction progress via TLC and purification using chloroform extraction . Yield optimization requires careful stoichiometric control and inert conditions (N₂ atmosphere) to prevent oxidation.

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization methods include:

  • NMR spectroscopy for confirming substituent positions and purity.
  • X-ray crystallography to resolve molecular conformation (e.g., dihedral angles between aromatic rings and substituents). For example, the crystal structure (CCDC entry) reveals a planar benzene ring with a 15.3° torsion angle between the benzyloxy and methoxy groups .
  • TLC for monitoring reaction progress and intermediate isolation.

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions?

The bromine atom at the para position enables Pd-catalyzed cross-electrophile coupling (e.g., Suzuki-Miyaura or Negishi reactions). For instance:

  • Reaction with cyclopropylboronic acid under Pd catalysis yields cyclopropyl-substituted derivatives .
  • Optimization requires ligands like XPhos and bases (e.g., K₃PO₄) in THF at 80°C. Competing pathways (e.g., homocoupling) are minimized by controlling catalyst loading and stoichiometry .

Q. What insights does crystallographic data provide about the compound’s reactivity?

Single-crystal X-ray analysis (R factor = 0.055) shows:

  • Bond lengths : C-Br (1.89 Å) and C-O (1.36–1.42 Å) distances align with typical aryl halides and ethers.
  • Steric effects : The benzyloxy group creates a steric shield at the ortho position, directing electrophilic substitution to the para-bromo site .
  • Conformational flexibility : The methoxy group adopts a coplanar orientation with the aromatic ring, enhancing resonance stabilization .

Q. How can competing byproducts during Grignard or lithiation reactions be mitigated?

When using the compound in Grignard reactions (e.g., Quebecol synthesis), n-BuLi is preferred over traditional Grignard reagents due to:

  • Higher reproducibility (45–62% yield vs. 46% with Grignard).
  • Reduced formation of byproducts like 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol, which arises from butyl ion substitution on benzaldehyde . Low-temperature conditions (-78°C) and rigorous exclusion of moisture further suppress side reactions.

Q. What role does this compound play in natural product synthesis?

It serves as a key intermediate in synthesizing bioactive molecules like Quebecol:

  • Step 1 : Lithiation of this compound with n-BuLi.
  • Step 2 : Reaction with 4-(benzyloxy)-3-methoxybenzaldehyde to form a bis-aryl methanol intermediate.
  • Step 3 : Subsequent acetylation, reduction, and hydrogenolysis yield Quebecol, a lignan derivative with antiproliferative activity .

Q. Key Considerations for Researchers

  • Reproducibility : Use anhydrous solvents and rigorously exclude oxygen in lithiation reactions.
  • Scalability : Continuous flow reactors may improve yield in benzylation steps .
  • Safety : Handle brominated intermediates in fume hoods due to potential toxicity .

Properties

IUPAC Name

4-bromo-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJXXCGTFMRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394191
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63057-72-7
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of bromo phenol 1 (10.0 g, 49.2 mmol), K2CO3 (10.2 g, 73.9 mmol) and benzyl bromide (6.2 mL, 51.7 mmol) in acetone (100 mL) was stirred at room temperature for 18 h. Volatiles were evaporated to yield 2 (14.7 g, 94%) as a colorless syrup which upon standing transformed into a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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